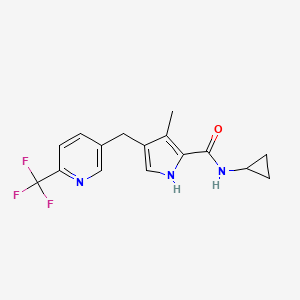
DSM502
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DSM502は、ピロール系抗マラリア化合物に属する合成有機化合物です。 マラリア原虫であるPlasmodium falciparumにおけるジヒドロオロテートデヒドロゲナーゼ酵素の阻害作用で知られています 。 この阻害は、寄生虫のピリミジン生合成を阻害し、寄生虫の生存と複製に不可欠なものです 。 This compoundは、抗マラリア薬開発のリード化合物として有望な結果を示しています .
準備方法
合成経路と反応条件
DSM502の合成は、ピロールコアの調製から始まるいくつかのステップを含みます。 主要なステップには次のものがあります。
ピロールコアの形成: ピロールコアは、適切なアルデヒドとアミンの縮合反応により合成されます。
置換基の導入: トリフルオロメチル基やシクロプロピル基などの様々な置換基は、求核置換反応によって導入されます。
最終カップリング: 最終段階では、ピロールコアとカルボキサミド基をカップリングしてthis compoundを形成します.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高収率反応、効率的な精製方法、厳格な品質管理措置が含まれ、最終製品の純度と一貫性を確保します .
化学反応の分析
反応の種類
DSM502は、次のものを含むいくつかの種類の化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。
還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundの様々な誘導体があり、生物学的活性と潜在的な治療用途についてさらに研究することができます .
科学研究への応用
This compoundは、次のものを含む幅広い科学研究への応用があります。
化学: this compoundは、新しい抗マラリア薬の開発におけるリード化合物として使用されています。
生物学: This compoundは、ジヒドロオロテートデヒドロゲナーゼ阻害剤の作用機序とそのPlasmodium falciparumへの影響を理解するための生物学的研究に使用されています.
科学的研究の応用
DSM502 has a wide range of scientific research applications, including:
作用機序
DSM502は、Plasmodium falciparumにおけるジヒドロオロテートデヒドロゲナーゼ酵素を阻害することでその効果を発揮します。 この酵素は、寄生虫のDNAとRNA合成に不可欠な、ピリミジンの新規合成に不可欠です 。 この酵素を阻害することにより、this compoundはピリミジン生合成経路を阻害し、寄生虫の死につながります 。 関与する分子標的と経路には、this compoundがジヒドロオロテートデヒドロゲナーゼの活性部位に結合し、その正常な機能を阻害することが含まれます .
類似の化合物との比較
This compoundは、Plasmodium falciparumジヒドロオロテートデヒドロゲナーゼに対する高い効力と選択性により、他の類似の化合物と比較してユニークです。 類似の化合物には、次のものがあります。
類似化合物との比較
DSM502 is unique compared to other similar compounds due to its high potency and selectivity for Plasmodium falciparum dihydroorotate dehydrogenase. Similar compounds include:
DSM265: Another pyrrole-based dihydroorotate dehydrogenase inhibitor with similar antimalarial activity.
Temephos: An organothiophosphate insecticide used in the therapy of water infested with disease-carrying insects.
This compound stands out due to its optimized structure, which provides a balance between potency, selectivity, and pharmacokinetic properties .
生物活性
DSM502 is a pyrrole-based compound that acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo pyrimidine biosynthesis pathway in Plasmodium species. This compound has been identified as a promising candidate for antimalarial drug development due to its efficacy against both Plasmodium falciparum and Plasmodium vivax. This article reviews the biological activity of this compound, highlighting its pharmacological properties, efficacy in preclinical studies, and potential implications for malaria treatment.
This compound selectively inhibits DHODH, which is essential for the survival and proliferation of malaria parasites. By disrupting this enzyme's function, this compound effectively reduces the parasite's ability to synthesize pyrimidines, leading to impaired DNA and RNA synthesis and ultimately resulting in cell death.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant potency against P. falciparum and P. vivax DHODH. The compound shows an IC50 value of 0.020 μM against P. falciparum DHODH and 0.014 μM against P. vivax DHODH, indicating its strong inhibitory capacity (Table 1) .
| Compound | IC50 (μM) | EC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | 0.020 | 0.014 | High |
In Vivo Studies
In vivo efficacy was assessed in SCID mouse models infected with malaria parasites. This compound demonstrated a remarkable 97% parasite clearance rate when administered at doses of 10 and 50 mg/kg once daily for four days . This performance is comparable to other leading compounds in development, highlighting this compound's potential as a therapeutic agent.
Pharmacokinetic Properties
Pharmacokinetic studies reveal that while this compound shows good initial efficacy, its metabolic stability is lower compared to other compounds like DSM265. This aspect necessitates further optimization to enhance its pharmacokinetic profile for clinical applications .
Clinical Relevance
Clinical studies involving DHODH inhibitors have shown promise in treating malaria, particularly in cases resistant to standard therapies. The development of this compound aligns with recent trends focusing on combination therapies to mitigate resistance .
Comparative Analysis with Other Compounds
A comparative analysis between this compound and other DHODH inhibitors reveals that while this compound has slightly lower metabolic stability, its potency against both P. falciparum and P. vivax makes it a strong candidate for further development.
| Compound | IC50 (μM) | EC50 (μM) | Metabolic Stability |
|---|---|---|---|
| DSM265 | 0.030 | 0.072 | High |
| This compound | 0.020 | 0.014 | Moderate |
| KAF156 | Not reported | Not reported | High |
特性
IUPAC Name |
N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-9-11(8-21-14(9)15(23)22-12-3-4-12)6-10-2-5-13(20-7-10)16(17,18)19/h2,5,7-8,12,21H,3-4,6H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOVOYRODSYDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1CC2=CN=C(C=C2)C(F)(F)F)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














